Methyl 4-carbamoylbenzoate

Catalog No.
S795898
CAS No.
6757-31-9
M.F
C9H9NO3
M. Wt
179.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-carbamoylbenzoate

CAS Number

6757-31-9

Product Name

Methyl 4-carbamoylbenzoate

IUPAC Name

methyl 4-carbamoylbenzoate

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C9H9NO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H2,10,11)

InChI Key

BAXOYLCGOYSPJH-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N

Pharmacology

Summary: Methyl 4-carbamoylbenzoate is utilized in pharmacological research for its potential therapeutic properties. It’s being explored for its efficacy in drug formulations and targeted delivery systems.

Results: Preliminary results suggest that Methyl 4-carbamoylbenzoate could enhance the solubility and absorption of certain drugs, potentially leading to more effective treatments .

Organic Synthesis

Summary: In organic synthesis, Methyl 4-carbamoylbenzoate serves as a building block for the synthesis of more complex molecules. It’s particularly useful in the creation of carbamate compounds.

Results: The use of Methyl 4-carbamoylbenzoate has been shown to yield high-purity carbamates, which are valuable in various synthetic applications .

Material Science

Summary: Methyl 4-carbamoylbenzoate is investigated for its role in the development of new materials, such as polymers with specific functional properties.

Results: Studies indicate that polymers derived from Methyl 4-carbamoylbenzoate exhibit enhanced stability and functionality, making them suitable for industrial applications .

Analytical Chemistry

Summary: This compound is used as a standard or reagent in analytical procedures to quantify or identify other substances.

Results: The accuracy and precision of analytical methods have been improved by using this compound as a reference, ensuring reliable data for research and quality control .

Biochemistry Research

Summary: In biochemistry, Methyl 4-carbamoylbenzoate is explored for its interactions with biological macromolecules and its role in enzymatic reactions.

Results: Findings show that Methyl 4-carbamoylbenzoate can influence the activity of certain enzymes, which could lead to new insights into biochemical pathways .

Environmental Applications

Field: Environmental Science

Summary: The environmental impact of Methyl 4-carbamoylbenzoate is assessed, particularly its biodegradability and potential as an eco-friendly alternative in various applications.

Methods: Environmental testing involves assessing the compound’s stability under various conditions and its breakdown products through methods like LC-MS and GC-MS.

Results: Research indicates that Methyl 4-carbamoylbenzoate has a relatively low environmental persistence, suggesting it could be a more sustainable option in certain applications .

Methyl 4-carbamoylbenzoate is an organic compound with the molecular formula C₉H₉NO₃. It features a benzoate structure where a carbamoyl group is attached to the para position of the aromatic ring. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its reactive functional groups.

Due to its ester and amide functionalities:

  • Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield methyl 4-aminobenzoate and ammonia. The hydrolysis mechanism involves the nucleophilic attack of water on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate followed by the release of methanol and formation of the corresponding carboxylic acid .
  • Aminolysis: This compound can also react with amines in a process known as aminolysis, where the ester bond is cleaved, forming an amide and an alcohol. The mechanism is similar to hydrolysis, with amine acting as the nucleophile .
  • Transesterification: Methyl 4-carbamoylbenzoate can undergo transesterification reactions, allowing for the exchange of its methoxy group with another alcohol, resulting in different esters .

Methyl 4-carbamoylbenzoate can be synthesized through several methods:

  • Direct Acylation: One common method involves the acylation of methyl benzoate with an appropriate carbamoyl chloride under basic conditions. This reaction typically requires a base such as pyridine to neutralize the hydrochloric acid produced during the reaction.
  • Carbamate Formation: Another approach is to react methyl 4-hydroxybenzoate with phosgene or a similar reagent to form a carbamate intermediate, which can then be hydrolyzed to yield methyl 4-carbamoylbenzoate.
  • Esterification: The compound can also be synthesized through esterification reactions involving benzoic acid derivatives and methanol in the presence of acid catalysts .

Methyl 4-carbamoylbenzoate has potential applications in various fields:

  • Pharmaceuticals: Due to its structural properties, it may serve as a precursor for developing drugs targeting microbial infections or inflammatory diseases.
  • Agricultural Chemicals: It may be used in synthesizing herbicides or pesticides due to its reactivity and ability to modify biological pathways.
  • Organic Synthesis: The compound can act as an intermediate in synthesizing more complex organic molecules, particularly those containing amide or ester functionalities .

Methyl 4-carbamoylbenzoate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Methyl 4-(n-(3-nitrophenyl)carbamoyl)benzoateC₁₃H₁₂N₂O₄Contains a nitrophenyl group enhancing reactivity
Methyl 4-(phenylcarbamoyl)benzoateC₁₅H₁₃N₁O₃Features a phenyl group which may affect biological activity
Methyl 4-(methoxy(methyl)carbamoyl)benzoateC₁₄H₁₅N₁O₄Contains methoxy groups influencing solubility and reactivity

Uniqueness

Methyl 4-carbamoylbenzoate's uniqueness lies in its specific arrangement of functional groups that allow for diverse chemical reactivity while maintaining potential biological activity. Its structure enables it to act as both an ester and an amide, making it versatile for various synthetic applications.

IUPAC Naming Conventions

The systematic IUPAC name, methyl 4-carbamoylbenzoate, reflects its substituent arrangement:

  • Methyl ester: Derived from the esterification of the carboxylic acid group at position 1 of the benzene ring.
  • Carbamoyl group: An amide substituent (-CONH₂) at position 4.

The numbering prioritizes the ester group (position 1), with the carbamoyl group occupying the para position (position 4). Key identifiers include:

PropertyValueSource
Molecular FormulaC₉H₉NO₃PubChem
InChIInChI=1S/C9H9NO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H2,10,11)PubChem
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NPubChem

Synonyms and Registry Identifiers

This compound is cataloged under multiple aliases and registry numbers:

Identifier TypeValueSource
CAS Registry Number6757-31-9PubChem
DSSTox Substance IDDTXSID50344345EPA DSSTox
Common Synonyms- Methyl 4-(aminocarbonyl)benzoate
- p-Carbomethoxybenzamide
- Terephthalamic acid methyl ester
PubChem

XLogP3

1.3

Dates

Last modified: 08-15-2023

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